![molecular formula C26H23NO4 B1439398 Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid CAS No. 281655-32-1](/img/structure/B1439398.png)
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid
Overview
Description
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a type of amino acid derivative that is mostly utilized in the field of organic synthesis for the production of peptides and peptidomimetics . The term Fmoc refers to the fluorenylmethyloxycarbonyl protecting group which allows for the selective protection and deprotection of the amino group in the synthesis of peptides .
Synthesis Analysis
The synthesis of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid has been reported in the literature . The final product contained solely the syn isomer, suggesting that the diastereomeric ratio of the methylation was as high as previous reports had found .Molecular Structure Analysis
The Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid molecule contains a total of 58 bond(s). There are 35 non-H bond(s), 20 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic) .Physical And Chemical Properties Analysis
The molecular formula of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is C26H23NO4. Its average mass is 413.465 Da and its mono-isotopic mass is 413.162720 Da .Scientific Research Applications
Synthesis of Nonproteinogenic Amino Acids
The compound is instrumental in the enantioselective synthesis of nonproteinogenic amino acids, particularly those substituted at the 3-position. These amino acids are significant in studying biological processes and developing peptide and peptidomimetic therapeutic agents .
Antibiotic Development
It serves as a precursor for the synthesis of (2S,3R)-3-methylglutamate (3MeGlu), a component found in natural products like the antibiotic daptomycin and other antibiotics such as A54145 factors and calcium-dependent antibiotic (CDAs) factors .
Neurotransmitter Research
(2S,3R)-3-methylglutamate, derived from this compound, is a selective inhibitor of excitatory amino acid transporters and is used to study the function of these transporters, which are crucial in neurotransmission .
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc protection group is a standard in SPPS, and this compound, being Fmoc-protected, is ready for incorporation into peptides during the synthesis process .
Enantioselective Syntheses
This compound is used in highly efficient and enantioselective syntheses of (2S,3R)-3-alkyl/alkenylglutamates, yielding products that are important in various biochemical applications .
Study of Biological Processes
Due to its role in the synthesis of unusual amino acids, it is used as a tool to elucidate mechanisms of biological processes, contributing to our understanding of life at the molecular level .
properties
IUPAC Name |
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINBBVSLWSWBO-KOSHJBKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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